molecular formula C22H18N4O4 B11454048 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B11454048
M. Wt: 402.4 g/mol
InChI Key: RNXAUPUONSBGQL-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a benzimidazole moiety, a nitrophenoxy group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The next step involves the introduction of the 2-methylphenyl group through a Friedel-Crafts alkylation reaction. The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 4-nitrophenol and an appropriate leaving group. Finally, the acetamide linkage is formed through an amide coupling reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The benzimidazole moiety can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the phenoxy group.

    Reduction: Amino derivatives of the phenoxy group.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of new chemical entities.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C22H18N4O4/c1-14-6-7-15(22-24-18-4-2-3-5-19(18)25-22)12-20(14)23-21(27)13-30-17-10-8-16(9-11-17)26(28)29/h2-12H,13H2,1H3,(H,23,27)(H,24,25)

InChI Key

RNXAUPUONSBGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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